molecular formula C14H18ClN3O2 B2588652 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2059770-36-2

3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No. B2588652
CAS RN: 2059770-36-2
M. Wt: 295.77
InChI Key: IDAIEUPZMKOSHX-UHFFFAOYSA-N
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Description

The compound “3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a piperidine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to an oxadiazole ring, which is further substituted with a methoxyphenyl group .


Chemical Reactions Analysis

The oxadiazole ring in the compound is a heterocycle that is often involved in chemical reactions . The methoxy group might undergo demethylation under certain conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds demonstrates advancements in synthetic methodologies and structural analysis. For instance, the synthesis of piperidine derivatives with oxadiazole motifs has been explored for their pharmacological properties, highlighting the importance of these structures in drug design (Kumara et al., 2017). Crystal structure studies and density functional theory (DFT) calculations offer insights into the electronic and geometric configurations of these molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Pharmacological Evaluation

Piperidine derivatives bearing the oxadiazole ring have been evaluated for various biological activities. For example, compounds with the 1,3,4-oxadiazole ring have shown promising antioxidant activities (Mallesha et al., 2014). This suggests that the incorporation of oxadiazole and piperidine units could yield potential therapeutic agents with antioxidative properties.

Anticancer Activity

The design and synthesis of novel derivatives that incorporate piperidine and oxadiazole rings have also been aimed at evaluating their anticancer potential. Certain derivatives have been synthesized and tested for their in vivo anticonvulsant activity, indicating the therapeutic relevance of these scaffolds in the development of anticancer drugs (Harish et al., 2013).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other compounds containing oxadiazole rings . Further studies could also investigate its physical and chemical properties in more detail.

Biochemical Analysis

Cellular Effects

Related compounds have shown significant affinity for NMDA receptors, which may explain their psychotomimetic effects in human users .

Molecular Mechanism

Related compounds have shown to be high affinity ligands for the PCP-site on the glutamate NMDA receptor . This suggests that 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride might also interact with these receptors, potentially influencing neurotransmission.

properties

IUPAC Name

5-(3-methoxyphenyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-18-12-6-2-4-10(8-12)14-16-13(17-19-14)11-5-3-7-15-9-11;/h2,4,6,8,11,15H,3,5,7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAIEUPZMKOSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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